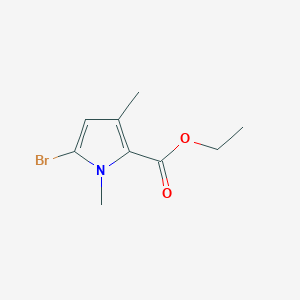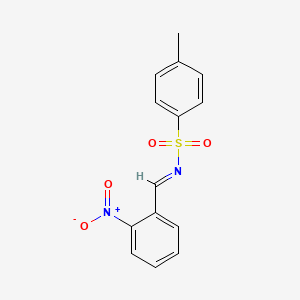
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide is an organic compound with the molecular formula C14H12N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a nitrobenzylidene group attached to the nitrogen atom of the sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solution, where 4-methylbenzenesulfonamide is dissolved and then 2-nitrobenzaldehyde is added. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 4-Methyl-N-(2-aminobenzylidene)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: 4-Carboxy-N-(2-nitrobenzylidene)benzenesulfonamide.
Scientific Research Applications
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions between sulfonamide derivatives and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s ability to maintain a favorable pH, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide
- N-(2-(2-Hydroxy-5-nitrobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide
- 4-(4-Methylbenzylidene)amino)benzenesulfonamide
Uniqueness
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide is unique due to its specific nitrobenzylidene group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting carbonic anhydrase IX, making it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C14H12N2O4S |
|---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
(NE)-4-methyl-N-[(2-nitrophenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3/b15-10+ |
InChI Key |
MDBIHEWICHVELQ-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


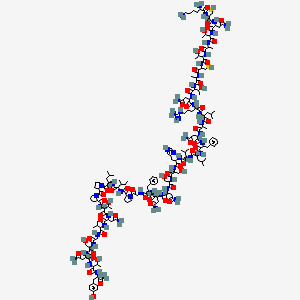
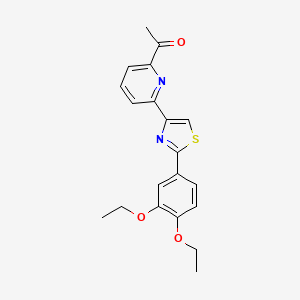

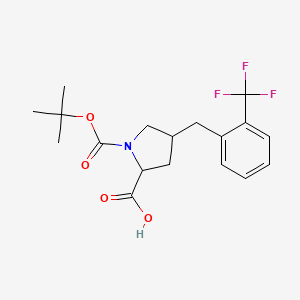
![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)
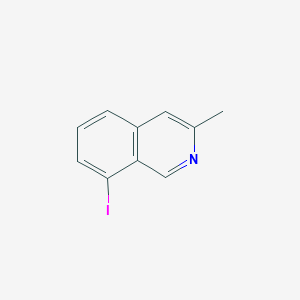
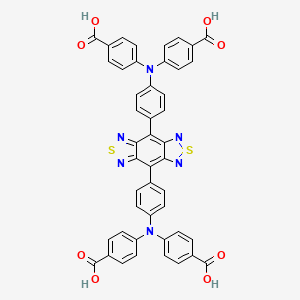
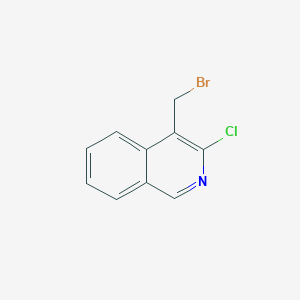

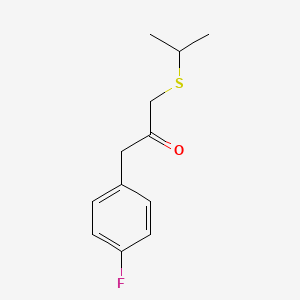
![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)
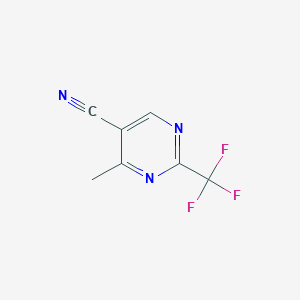
![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)
